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For researchers, scientists, and professionals in drug development, mastering the use of key

reagents is paramount to innovation and success. Methanesulfonyl chloride (MsCl), a

cornerstone of modern organic synthesis, stands out for its versatility and efficiency in a vast

array of chemical transformations. This guide provides an in-depth exploration of

methanesulfonyl chloride, moving beyond basic principles to offer field-proven insights, detailed

protocols, and a thorough understanding of its applications in the synthesis of complex

molecules, particularly within the pharmaceutical industry.

Core Principles and Physicochemical Properties of
Methanesulfonyl Chloride
Methanesulfonyl chloride, often abbreviated as MsCl, is an organosulfur compound with the

chemical formula CH₃SO₂Cl.[1] It is a colorless to pale yellow liquid with a pungent odor,

valued for its high reactivity as an electrophile.[1][2] The methanesulfonyl group (CH₃SO₂–), or

mesyl group (Ms), is a key functional moiety that MsCl efficiently introduces into organic

molecules.
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Below is a summary of its key physicochemical properties:

Property Value

CAS Number 124-63-0[1]

Molecular Formula CH₃SO₂Cl[1]

Molar Mass 114.54 g/mol [1]

Appearance Colorless liquid[1]

Density 1.480 g/cm³[1]

Boiling Point 161 °C (at 730 mmHg)[1]

Melting Point -32 °C[1]

Solubility
Soluble in polar organic solvents; reacts with

water and alcohols.[1]

Safety and Handling: Methanesulfonyl chloride is a highly toxic, corrosive, and lachrymatory

substance that reacts exothermically with water and other nucleophiles.[1][3] It must be

handled with appropriate personal protective equipment, including chemical-resistant gloves,

safety goggles or a face shield, and a lab coat, within a well-ventilated fume hood.[3]

The Cornerstone Reaction: Mesylation of Alcohols
The primary and most widespread application of methanesulfonyl chloride is the conversion of

alcohols into methanesulfonates, or mesylates.[1][3] This transformation is fundamental in

organic synthesis as it converts a poor leaving group, the hydroxyl group (-OH), into an

excellent leaving group, the mesylate group (-OMs).[3] The resulting mesylate is readily

displaced by a wide range of nucleophiles, facilitating crucial bond-forming reactions.

The Sulfene Mechanism: A Departure from the Norm
The mesylation of alcohols with MsCl in the presence of a non-nucleophilic base like

triethylamine (Et₃N) is widely believed to proceed through a highly reactive intermediate called

sulfene (CH₂=SO₂).[1] This mechanism distinguishes it from the analogous reaction with p-

toluenesulfonyl chloride (TsCl).[1]
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The reaction is thought to proceed via an E1cB elimination mechanism where the base

abstracts a proton from the methyl group of MsCl to generate the sulfene intermediate. The

alcohol then attacks the highly electrophilic sulfur of the sulfene, followed by a rapid proton

transfer to yield the mesylate.[1] Isotope labeling studies and the trapping of the transient

sulfene as cycloadducts provide strong evidence for this mechanistic proposal.[1]

Stereochemical outcome of mesylation followed by Sₙ2 reaction.

Experimental Protocols: From the Bench to Scale-
Up
A key to successful synthesis is a robust and reproducible experimental protocol. The following

sections provide detailed methodologies for common applications of methanesulfonyl chloride.

General Protocol for the Mesylation of Primary and
Secondary Alcohols
This protocol is a widely applicable method for the efficient conversion of primary and

secondary alcohols to their corresponding mesylates. [4] Materials:

Alcohol (1.0 eq)

Anhydrous Dichloromethane (DCM)

Triethylamine (Et₃N) (1.5 eq)

Methanesulfonyl Chloride (MsCl) (1.2 eq)

Water

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Dissolve the alcohol in anhydrous DCM (approximately 10 volumes) in a round-bottom flask

equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.

Add triethylamine dropwise to the stirred solution.

Slowly add methanesulfonyl chloride dropwise to the reaction mixture. Maintain the

temperature at 0 °C during the addition.

Stir the reaction at 0 °C for 4 hours. If the reaction has not reached completion (as monitored

by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.

[4]6. Upon completion, quench the reaction by adding cold water.

Transfer the mixture to a separatory funnel and separate the layers.

Extract the aqueous layer with DCM.

Combine the organic layers and wash successively with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude mesylate.

Purify the product by column chromatography on silica gel if necessary.

Mesylation of Sterically Hindered Alcohols: A Case
Study with Neopentyl Alcohol
The high reactivity and small steric profile of the sulfene intermediate make MsCl particularly

effective for the mesylation of sterically hindered alcohols, such as neopentyl alcohol, where

other sulfonylating agents like TsCl may be less efficient. [5] Protocol Adaptation for Hindered

Alcohols:

Extended Reaction Time/Elevated Temperature: While the general protocol often suffices,

more hindered substrates may require longer reaction times or allowing the reaction to

proceed at room temperature. [4]* Choice of Base: While triethylamine is common, other

non-nucleophilic bases such as diisopropylethylamine (DIPEA) can also be employed.

Troubleshooting Common Issues in Mesylation
Reactions
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Issue Potential Cause(s) Recommended Solution(s)

Incomplete Reaction

- Presence of water in

reagents or solvent.-

Insufficient reaction time or

temperature.- Incorrect

stoichiometry of base or MsCl.

- Ensure all reagents and

glassware are anhydrous.-

Increase reaction time or allow

to stir at room temperature.-

Verify the stoichiometry of all

reagents.

Formation of Alkyl Chloride

Byproduct

- Reaction temperature is too

high.- Use of a more

nucleophilic base (e.g.,

pyridine).

- Maintain a low reaction

temperature (0 °C) during

MsCl addition.- Use a non-

nucleophilic base like

triethylamine or 2,6-lutidine. [6]

Low Yield

- Decomposition of MsCl upon

storage.- Inefficient stirring in

heterogeneous mixtures.-

Substrate sensitivity.

- Use freshly distilled or high-

purity MsCl.- Ensure vigorous

stirring.- For sensitive

substrates, consider using

methanesulfonic anhydride to

avoid the formation of HCl. [3]

Methanesulfonyl Chloride in the Synthesis of
Pharmaceuticals
The utility of methanesulfonyl chloride is prominently showcased in the multi-step synthesis of

numerous active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Nirmatrelvir (Paxlovid™)
Nirmatrelvir, the active component of the antiviral drug Paxlovid™, is a potent inhibitor of the

SARS-CoV-2 main protease. The synthesis of a key bicyclic amino acid fragment of nirmatrelvir

utilizes methanesulfonyl chloride to facilitate a crucial intramolecular cyclization.

In a key step, the hydroxyl group of a Boc-protected trans-4-hydroxy-L-proline benzyl ester

derivative is converted to a mesylate using methanesulfonyl chloride in the presence of

triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP). [7]This
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transformation converts the hydroxyl group into an excellent leaving group, setting the stage for

a subsequent intramolecular nucleophilic substitution to form the bicyclic core.

Role of MsCl in the synthesis of a key nirmatrelvir intermediate.

Role in the Synthesis of Darunavir
While the final sulfonamide bond in the HIV protease inhibitor Darunavir is typically formed

using a substituted benzenesulfonyl chloride, methanesulfonyl chloride can be employed in

related synthetic strategies and for the activation of hydroxyl groups in precursor molecules. [3]

[8][9][10][11]For example, in the synthesis of darunavir analogs, a common strategy involves

the sulfonylation of an amine intermediate with a suitable sulfonyl chloride. [3][9]Although not

directly incorporating the mesyl group into the final structure, the principles of sulfonamide

formation with sulfonyl chlorides are central to its synthesis.

Beyond Mesylation: Expanding the Synthetic Utility
of MsCl
While the conversion of alcohols to mesylates is its most frequent application, the reactivity of

methanesulfonyl chloride extends to other important transformations.

Formation of Methanesulfonamides
Methanesulfonyl chloride readily reacts with primary and secondary amines to form highly

stable methanesulfonamides. [1]This reaction is a cornerstone in medicinal chemistry, as the

sulfonamide functional group is a key pharmacophore in a wide range of drugs. The resulting

methanesulfonamides are very resistant to hydrolysis under both acidic and basic conditions.

[1]This stability also makes the mesyl group a useful protecting group for amines, which can be

cleaved under reductive conditions using reagents like lithium aluminum hydride. [1]

Synthesis of Heterocycles: The Aziridine Ring
Methanesulfonyl chloride is a valuable reagent for the synthesis of aziridines, a strained three-

membered heterocyclic motif present in many biologically active molecules. A common and

efficient method involves the one-pot conversion of β-amino alcohols to N-sulfonylated

aziridines.

Detailed Protocol: One-Pot Synthesis of a Chiral N-Tosyl Aziridine from a β-Amino Alcohol
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This protocol describes a general procedure for the synthesis of chiral N-tosyl aziridines from

readily available β-amino alcohols, which can be adapted using methanesulfonyl chloride for

the synthesis of N-mesyl aziridines. [5] Materials:

β-Amino alcohol (1.0 eq)

Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)

p-Toluenesulfonyl Chloride (TsCl) or Methanesulfonyl Chloride (MsCl) (2.2 - 3.5 eq)

Procedure:

To a stirred suspension of the β-amino alcohol and the base (e.g., K₂CO₃ in MeCN for more

substituted systems, or aqueous KOH in DCM for less hindered ones) at room temperature,

add the sulfonyl chloride portion-wise or as a solution in the reaction solvent. [12]2. The

reaction is typically exothermic and may require cooling to maintain the desired temperature.

Stir the reaction mixture at room temperature until the starting material is consumed (monitor

by TLC).

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced

pressure.

The crude product can be purified by column chromatography or recrystallization.

This one-pot procedure involves the initial N-sulfonylation of the amino group, followed by O-

sulfonylation of the hydroxyl group, and finally an intramolecular Sₙ2 displacement of the

sulfonate ester by the sulfonamide nitrogen to form the aziridine ring.

Conclusion: A Versatile and Indispensable Reagent
Methanesulfonyl chloride is a powerful and versatile reagent that plays a critical role in modern

organic synthesis, particularly in the context of drug discovery and development. Its ability to

efficiently convert alcohols into excellent leaving groups with retention of stereochemistry

provides a reliable strategy for a wide range of nucleophilic substitution and elimination

reactions. Furthermore, its utility in the formation of stable sulfonamides and the synthesis of
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important heterocyclic scaffolds like aziridines underscores its broad applicability. A thorough

understanding of its reactivity, including the nuances of the sulfene mechanism, coupled with

the implementation of robust and optimized experimental protocols, enables chemists to

harness the full potential of this indispensable reagent in the creation of complex and

medicinally important molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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